

An In-depth Technical Guide to 3-Butoxycarbonylphenylboronic Acid: Properties and Applications

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Compound of Interest

Compound Name: 3-Butoxycarbonylphenylboronic acid

Cat. No.: B1280315

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxycarbonylphenylboronic acid, a key building block in modern organic synthesis, has garnered significant attention for its versatile applications, particularly in the realm of pharmaceutical and materials science. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures.^{[1][2]} This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Butoxycarbonylphenylboronic acid**, detailed experimental protocols for its synthesis and application, and insights into its role in drug development.

Core Physical and Chemical Properties

The physical and chemical characteristics of **3-Butoxycarbonylphenylboronic acid** are fundamental to its handling, storage, and reactivity in various synthetic transformations. A summary of these properties is presented below.

Table 1: Physical Properties of 3-Butoxycarbonylphenylboronic Acid

Property	Value	Reference
Appearance	White to off-white crystalline powder	--INVALID-LINK--
Melting Point	102 °C	--INVALID-LINK--
Boiling Point	375 °C at 760 mmHg	--INVALID-LINK--
Molecular Weight	222.05 g/mol	--INVALID-LINK--
Molecular Formula	C ₁₁ H ₁₅ BO ₄	--INVALID-LINK--

Table 2: Chemical Identifiers and Descriptors

Identifier/Descriptor	Value	Reference
IUPAC Name	[3-(tert-butoxycarbonyl)phenyl]boronic acid	
CAS Number	220210-56-0	--INVALID-LINK--
Synonyms	3-(tert-butoxycarbonyl)benzeneboronic acid, tert-butyl 3-boronobenzoate	--INVALID-LINK--
Canonical SMILES	CC(C)(C)OC(=O)C1=CC=CC(=C1)B(O)O	
InChI Key	HVJDVHPCSZDSR-UHFFFAOYSA-N	

Solubility and Stability

The solubility of phenylboronic acids is influenced by the solvent's polarity. Generally, they are soluble in most polar organic solvents and have poor solubility in nonpolar solvents like hexanes and carbon tetrachloride.[3] For instance, phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.

[4][5] While specific quantitative solubility data for **3-Butoxycarbonylphenylboronic acid** in a range of solvents is not readily available in the literature, its structural similarity to other phenylboronic acids suggests a similar solubility profile.

Regarding stability, boronic acids can undergo oxidative deboronation, a process that can be influenced by the physiological environment.[6] The tert-butoxycarbonyl (Boc) protecting group on **3-Butoxycarbonylphenylboronic acid** enhances its stability and allows for more selective reactions.[1] For optimal stability, it is recommended to store the compound in a dry, sealed container at room temperature.[7] Phenylboronic acids can also exist in equilibrium with their cyclic anhydride trimers, known as boroxines, a process that is reversible and dependent on the presence of water.[8]

Experimental Protocols

Synthesis of 3-Butoxycarbonylphenylboronic Acid

A common method for the preparation of **3-Butoxycarbonylphenylboronic acid** involves a one-pot reaction starting from 3-carboxy-phenylboronic acid.[9]

Materials:

- 3-Carboxy-phenylboronic acid
- Thionyl chloride
- Potassium tert-butoxide
- Tetrahydrofuran (THF)
- Water
- Acetic acid
- Petroleum ether
- 10L glass reactor with mechanical stirring, thermometer, and constant pressure dropping funnel

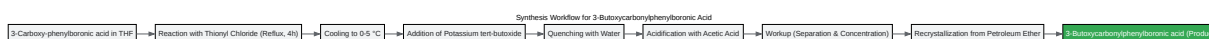
- Nitrogen atmosphere

Procedure:[9]

- Under a nitrogen atmosphere, charge the 10L glass reactor with 3 moles of 3-carboxy-phenylboronic acid and 4 kg of tetrahydrofuran.
- With stirring and under reflux, add 4.5 moles of thionyl chloride dropwise. Continue the reaction for 4 hours.
- Cool the reaction mixture to 0-5 °C.
- Add 7.5 moles of potassium tert-butoxide in batches. After the addition is complete, continue stirring for 1 hour.
- Add 2 kg of water to the reaction mixture.
- Acidify the mixture with acetic acid and allow the layers to separate.
- Separate the organic phase and concentrate it to obtain the crude product.
- Recrystallize the crude product from 2 kg of petroleum ether to yield solid 3-tert-Butoxycarbonylphenylboronic acid.

This process typically results in a product with a purity of 98% and a molar yield of up to 95%.

[9]



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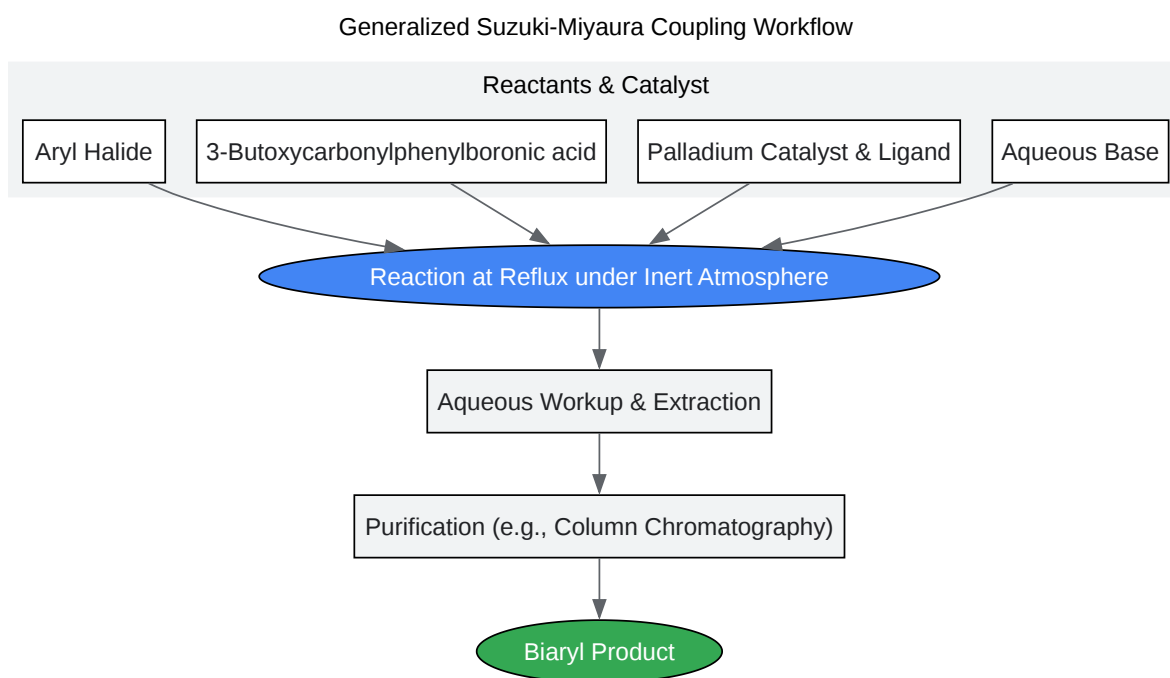
Synthesis Workflow

Suzuki-Miyaura Cross-Coupling Reaction

3-Butoxycarbonylphenylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of biaryl compounds.[\[1\]](#)

General Experimental Procedure:[\[10\]](#)

- To a reaction flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equivalent), **3-Butoxycarbonylphenylboronic acid** (1.1-1.5 equivalents), and a suitable solvent (e.g., n-propanol, 1,4-dioxane, or ethanol).
- Stir the mixture for approximately 15 minutes to ensure dissolution of the solids.
- Add the palladium catalyst (e.g., Palladium(II) acetate or Tetrakis(triphenylphosphine)palladium(0), typically 0.01-0.05 equivalents) and a phosphine ligand (e.g., triphenylphosphine, if required).
- Add an aqueous solution of a base (e.g., 2M sodium carbonate or potassium carbonate, 2-3 equivalents).
- Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 1-15 hours, monitoring the reaction progress by TLC or GC.
- After completion, cool the reaction to room temperature.
- Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



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Suzuki-Miyaura Coupling Workflow

Role in Drug Development and Signaling Pathways

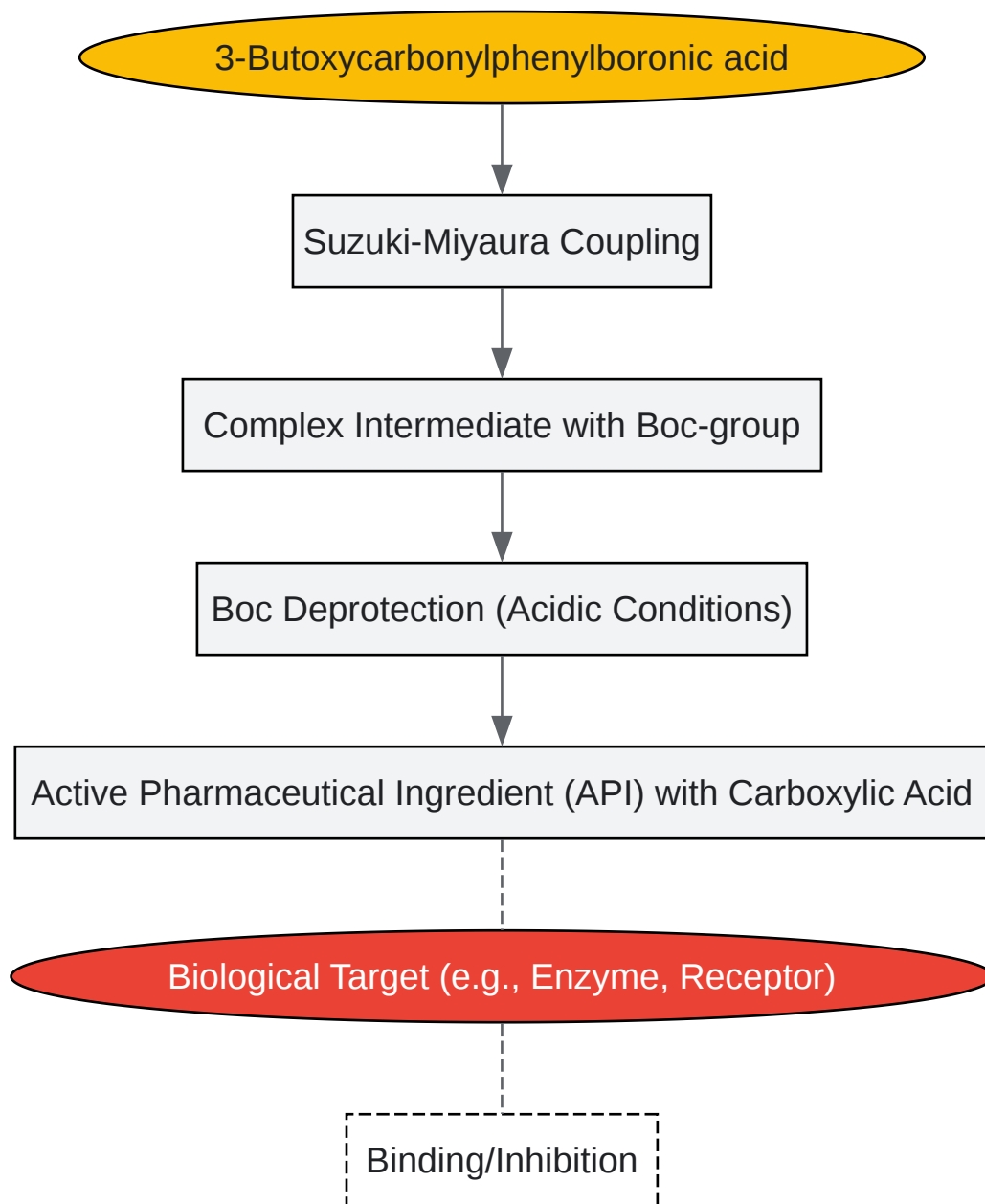
Boronic acids and their derivatives are of significant interest in medicinal chemistry.[11]

Bortezomib, the first boronic acid-containing drug to be approved, is a proteasome inhibitor used in cancer therapy.[11][12] Phenylboronic acid derivatives have been investigated for their ability to bind to sialic acids, which are often overexpressed on the surface of cancer cells, making them promising candidates for targeted drug delivery.[13]

While specific signaling pathways directly modulated by **3-Butoxycarbonylphenylboronic acid** are not extensively documented, its primary role in drug development is as a crucial building block.[1] It enables the synthesis of complex organic molecules that may be designed

to interact with specific biological targets, such as enzymes or receptors.[1] The tert-butoxycarbonyl group can be readily removed under acidic conditions, revealing a carboxylic acid functionality that can be further modified or may be important for biological activity.

Role of 3-Butoxycarbonylphenylboronic Acid in Drug Discovery



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Drug Discovery Logical Flow

Conclusion

3-Butoxycarbonylphenylboronic acid is a valuable and versatile reagent in organic synthesis, with its primary application in the construction of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. Its well-defined physical and chemical properties, coupled with its stability and reactivity, make it an indispensable tool for researchers and scientists, particularly those in the field of drug development. The experimental protocols provided in this guide offer a practical framework for its synthesis and utilization in creating novel and complex molecular entities with potential therapeutic applications. Further research into the specific biological activities of compounds derived from this building block will likely continue to expand its importance in medicinal chemistry.

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